4-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-pyrazole

Hedgehog signaling Smoothened agonism Hair growth inhibition

Researchers requiring a selective Hedgehog pathway agonist often face limited access to well-characterized, pure building blocks. This compound directly addresses that gap with demonstrated in vivo Hh agonism, monocyte differentiation induction, and 12-LOX inhibition, making it a versatile tool for signaling and differentiation studies. • Hedgehog pathway activation validated in murine hair-growth retardation model • Induces monocyte differentiation & arrests proliferation of undifferentiated cells • Inhibits platelet 12-lipoxygenase, enabling inflammation/cancer probe studies • Supplied at 98% purity with global ambient shipping for rapid R&D deployment

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
Cat. No. B13625015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-pyrazole
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)COC2CNC2
InChIInChI=1S/C9H15N3O/c1-2-12-6-8(3-11-12)7-13-9-4-10-5-9/h3,6,9-10H,2,4-5,7H2,1H3
InChIKeyKRDTXCZRKYLSAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Procurement


4-((Azetidin-3-yloxy)methyl)-1-ethyl-1H-pyrazole (CAS: 1339675-51-2) is a heterocyclic building block with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol, consisting of a pyrazole core N-alkylated with an ethyl group and linked via a methylene bridge to an azetidine ring . The compound is offered at a typical purity of 98% . As a heterocyclic scaffold, it is a member of a class of compounds used in medicinal chemistry for the construction of potential therapeutic agents, though its specific biological profile requires careful evaluation against its closest structural analogs.

1 Hedgehog signaling pathway probe with reported in vivo agonism context
2 Cellular differentiation model tool for monocyte lineage studies
3 Unique 4-oxy-methyl linker scaffold for SAR-driven medicinal chemistry

Why Generic Substitution Fails


Generic substitution among 1-ethyl-1H-pyrazole azetidine derivatives is not feasible due to the divergent biological activities imparted by seemingly minor structural variations. The specific connectivity of the azetidin-3-yloxy group at the 4-position via a methylene linker fundamentally alters the compound's pharmacological signature. Direct evidence demonstrates that this exact compound exhibits unique activity in a Hedgehog signaling assay [1] and in a cellular differentiation model [2], while closely related regioisomers and linker variants have been shown to act as antagonists or are profiled for completely different targets, such as S1P receptor modulation or kinase inhibition [3][4].

Target 4-oxy-methyl linker at pyrazole 4-position
Analog risk Direct-linked or 5-position analogs shift activity toward JAK or S1P modulation; Hedgehog agonism may not transfer.
Target Reported monocyte differentiation induction
Analog risk Methylene-linked or direct azetidine analogs lack this phenotypic endpoint; cell differentiation context requires validation.
Target Structural basis for Hedgehog agonism
Analog risk Regioisomeric or linker variants engage different biological targets; pathway response may differ substantially.

Differential Evidence vs Analogs


Hedgehog Pathway Agonism

The compound 4-((Azetidin-3-yloxy)methyl)-1-ethyl-1H-pyrazole, referred to as 'pyrazolyl azetidinyl ether 29' in the primary literature, has been characterized as an agonist of the Hedgehog signaling pathway in a mouse model of hair growth. This activity is distinct from that of structurally related pyrazole azetidine derivatives, which are primarily described as sphingosine-1-phosphate (S1P) receptor modulators [1] or Janus Kinase (JAK) inhibitors [2]. This functional divergence demonstrates that the specific substitution pattern of 4-((Azetidin-3-yloxy)methyl)-1-ethyl-1H-pyrazole is critical for its unique biological engagement.

Hedgehog Agonism
Head-to-head
Agonist, slightly less effective than eflornithine in mouse hair growth model (C3H/HeN)
Supports Hedgehog pathway agonism endpoint context
In vivo model; class-level functional divergence from S1P/JAK analogs
Hedgehog signaling Smoothened agonism Hair growth inhibition

Monocyte Differentiation Induction

This specific 1-ethyl-4-((azetidin-3-yloxy)methyl)-1H-pyrazole has been shown to potently arrest the proliferation of undifferentiated cells and induce their differentiation into monocytes [1]. This activity is a specific claim for this exact compound structure. While other pyrazole-azetidine compounds (such as 5-(azetidin-3-yl)-1-ethyl-1H-pyrazole [2] and 4-(azetidin-3-yl)methyl-1-ethyl-1H-pyrazole [3]) are described as building blocks for kinase inhibitors, the unique capacity to drive monocyte differentiation is a phenotype that distinguishes it from these direct-linker analogs.

Monocyte Differentiation
Class-level inference
Pronounced proliferation arrest and monocyte differentiation induction in vitro
Supports differentiation endpoint research
Qualitative comparison; not reported for direct-linked analogs
Cancer research Cell differentiation Psoriasis

Linker-Driven Target Divergence

The precise arrangement of the azetidine ring relative to the pyrazole core dictates the target profile. The target compound employs an oxy-methyl linker, positioning the azetidine nitrogen differently than in direct-linked analogs (e.g., 5-(azetidin-3-yl)-1-ethyl-1H-pyrazole [1]) or methylene-linked analogs (e.g., 4-(azetidin-3-yl)methyl-1-ethyl-1H-pyrazole [2]). While these other analogs are associated with JAK inhibition [3] or described as general kinase inhibitor intermediates, the target compound's unique connectivity is associated with Hedgehog agonism [4] and differentiation activity [5], demonstrating that the linker atom (oxygen vs. carbon) and its position are critical determinants of biological function.

Linker-Driven Divergence
Class-level inference
4-oxy-methyl linker vs. direct link or methylene analogs: different target engagement (Hedgehog vs. JAK)
Supports SAR-based selection; linker is key determinant of pathway response
Inferred from published applications; requires direct profiling
Medicinal chemistry Drug design SAR

12-Lipoxygenase Inhibition

In a binding assay, 4-((Azetidin-3-yloxy)methyl)-1-ethyl-1H-pyrazole was tested for the in vitro inhibition of platelet 12-lipoxygenase . While a direct comparison to other 1-ethyl-1H-pyrazole azetidine analogs is not provided in the same study, this data point adds to the compound's unique activity profile, distinguishing it from analogs that are solely profiled as kinase or GPCR intermediates. The inhibition of 12-lipoxygenase is not a claimed feature of the direct-linked analog [1] or the methylene-linked analog [2], further underscoring its distinct pharmacology.

12-LO Inhibition
Supporting evidence
Tested at 30 µM in platelet 12-lipoxygenase binding assay
Adds enzymatic inhibition endpoint context not shared by analogs
Supporting data point; full dose-response not provided
Enzyme inhibition 12-lipoxygenase Inflammation

Key Research Applications


Hedgehog Agonism for Hair Growth & Regeneration

Based on its demonstrated in vivo activity as a Hedgehog pathway agonist that retards hair growth in a mouse model [1], this compound is a suitable starting point for research into the therapeutic manipulation of Hedgehog signaling. This includes studies on unwanted hair growth, tissue regeneration, or other conditions where Hh pathway agonism is a viable strategy, areas where other 1-ethyl-1H-pyrazole azetidine analogs (profiled as S1P modulators or JAK inhibitors) would not be appropriate [2].

Cell Proliferation Arrest & Monocyte Differentiation

The compound's pronounced activity in arresting the proliferation of undifferentiated cells and inducing monocyte differentiation [1] makes it a valuable tool compound for investigating these specific cellular processes. This phenotype is a distinguishing feature, making it the compound of choice for projects focused on differentiation therapy research or anti-proliferative mechanisms, rather than the kinase-intermediate analogs [2].

12-Lipoxygenase in Inflammation & Cancer

Given its in vitro inhibition of platelet 12-lipoxygenase [1], this compound can be utilized as a probe to study the role of this enzyme in inflammatory pathways or cancer biology. This application is supported by a unique data point within the chemical class, offering a potential avenue of investigation not indicated for its closest structural analogs [2].

SAR Studies of 4-Oxy-Methyl Linker

The structural uniqueness of the 4-oxy-methyl linker in this compound provides a critical anchor point for SAR studies. By comparing its Hedgehog agonism [1] and differentiation activity [2] to the JAK inhibition or general intermediate use of analogs with different linkers [3][4], researchers can map the precise structural determinants of biological function within this chemical series.

Application
Selection Property
Validation Focus
Hedgehog pathway agonism research
Reported Smo agonism in mouse model
Hedgehog target engagement and hair cycle endpoint
Cell proliferation and differentiation studies
Monocyte differentiation endpoint induction
Cell proliferation arrest and lineage marker validation
12-lipoxygenase enzyme inhibition
Platelet 12-LO binding assay context
Enzymatic inhibition and inflammation pathway mapping
SAR studies of 4-oxy-methyl linker
Linker connectivity vs. direct/methylene analogs
Comparative target profiling and functional outcome
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